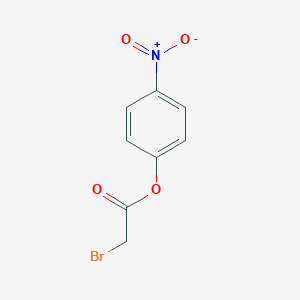

4-Nitrophenyl bromoacetate

Description

Historical Context and Initial Research Trajectories of Halogenated Acetates in Organic Synthesis

The journey of halogenated compounds in organic synthesis is a rich narrative of discovery and innovation. Halogenated organic compounds are a cornerstone in the synthesis of a vast array of molecules, including natural products, pharmaceuticals, and agrochemicals. rsc.org Historically, the introduction of a halogen atom into an organic molecule has been a critical step, as halogens are excellent leaving groups in substitution reactions and cross-coupling reactions. rsc.org

The development of methods for decarboxylative halogenation, or halodecarboxylation, represented a significant advancement. acs.org This process involves the conversion of carboxylic acids into organic halides through the cleavage of a carbon-carbon bond and the release of carbon dioxide. acs.org Early research in this area laid the groundwork for the synthesis of a wide variety of halogenated compounds, including polyhalogenated methanes derived from halogenated acetic acids. acs.org

The exploration of halogenated acetates and their derivatives has been a fruitful area of research. For instance, the synthesis of halogenated phosphonoacetate esters has been a subject of study, highlighting the versatility of these compounds in organic chemistry. acs.org The ability to introduce halogen atoms with precision has enabled chemists to design and create complex molecules with specific functionalities. acs.org The continuous development of new synthetic methods has expanded the utility of halogenated compounds, making them indispensable tools in modern organic synthesis. nih.govbenthamdirect.comresearchgate.net

Significance of the 4-Nitrophenyl Moiety in Chemical Reactivity and Biological Applications

The 4-nitrophenyl group is a key functional group in organic chemistry, consisting of a benzene (B151609) ring substituted with a nitro group at the para position. ontosight.ai The strong electron-withdrawing nature of the nitro group significantly influences the chemical properties of the molecule, making the aromatic ring more susceptible to nucleophilic attack. ontosight.ai This characteristic is fundamental to the reactivity of compounds containing this moiety.

In biological and biochemical research, the 4-nitrophenyl moiety is of considerable interest. ontosight.ai Its derivatives are widely used in enzyme assays. For example, 4-nitrophenol (B140041) and its esters are common substrates for enzymes like alkaline phosphatase and carbonic anhydrase. ontosight.aiwikipedia.org The enzymatic cleavage of these substrates releases the yellow-colored 4-nitrophenolate (B89219) ion, which can be easily quantified spectrophotometrically to determine enzyme activity. ontosight.aiwikipedia.org

Furthermore, the 4-nitrophenyl group is found in various drug candidates and biologically active molecules. ontosight.aiontosight.ainih.gov Its presence can modulate the pharmacokinetic and pharmacodynamic properties of a compound. ontosight.ai For instance, compounds containing the 4-nitrophenyl moiety have been investigated for their potential as anticancer agents and for their role in the development of kinase inhibitors and other therapeutic agents. mdpi.comacs.orgnih.gov The versatility of the 4-nitrophenyl group also extends to its use in peptide synthesis, where 4-nitrophenyl esters act as activated intermediates for the formation of amide bonds. wikipedia.orgontosight.ai Additionally, this moiety is utilized in the development of biosensors and other diagnostic tools. ontosight.ai

Current Research Landscape and Emerging Areas for 4-Nitrophenyl Bromoacetate (B1195939)

4-Nitrophenyl bromoacetate is currently utilized as a reactive chemical reagent in various research applications. pubcompare.ai Its primary role is that of an alkylating agent, where it is used to introduce bromoacetyl groups into molecules such as proteins. ontosight.ai This facilitates bioconjugation reactions and allows for further chemical modifications and cross-linking studies to investigate protein structure and function. ontosight.ai

In the realm of medicinal chemistry, this compound serves as an intermediate in the synthesis of new pharmaceutical compounds. ontosight.ai The bromoacetyl group can be further functionalized to create molecules with desired biological activities. ontosight.ai For example, it has been used in the synthesis of potential inhibitors for enzymes like hypoxanthine-guanine phosphoribosyltransferase, which is a target for antiprotozoal agents. nih.gov

Emerging research continues to explore the utility of this compound. Kinetic studies have been conducted to understand the hydrolysis and aminolysis of ester intermediates derived from this compound, which is crucial for optimizing its use in bioconjugation chemistry. beilstein-journals.org Researchers are also investigating its role in the inhibition of other enzymes, such as carboxylester hydrolase, which could lead to the development of new therapeutic agents. nih.gov The reactivity of this compound makes it a valuable tool for designing and synthesizing novel molecules with specific biological targets. tandfonline.com

Structure

3D Structure

Properties

IUPAC Name |

(4-nitrophenyl) 2-bromoacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrNO4/c9-5-8(11)14-7-3-1-6(2-4-7)10(12)13/h1-4H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVNXGOPARVAZNX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1[N+](=O)[O-])OC(=O)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10172747 | |

| Record name | 4-Nitrophenyl bromoacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10172747 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19199-82-7 | |

| Record name | Acetic acid, 2-bromo-, 4-nitrophenyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=19199-82-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Nitrophenyl bromoacetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019199827 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 19199-82-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=341921 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Nitrophenyl bromoacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10172747 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Acetic acid, 2-bromo-, 4-nitrophenyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.108.548 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-nitrophenyl bromoacetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-NITROPHENYL BROMOACETATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1WE7149NTC | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies for 4 Nitrophenyl Bromoacetate

Direct Synthesis of 4-Nitrophenyl Bromoacetate (B1195939) via Esterification

The primary route for the synthesis of 4-nitrophenyl bromoacetate is through the direct esterification of 4-nitrophenol (B140041) with a bromoacetylating agent. A common and effective method involves the reaction of 4-nitrophenol with bromoacetyl bromide in the presence of a base, such as pyridine (B92270), in an appropriate solvent like dichloromethane (B109758) (DCM).

The reaction proceeds by the nucleophilic attack of the hydroxyl group of 4-nitrophenol on the carbonyl carbon of bromoacetyl bromide. The presence of pyridine is crucial as it acts as a base to deprotonate the phenol, increasing its nucleophilicity, and also to neutralize the hydrogen bromide byproduct formed during the reaction. The use of a dry solvent is important to prevent hydrolysis of the acid bromide.

A typical laboratory-scale synthesis involves dissolving 4-nitrophenol in dry DCM, followed by the dropwise addition of a solution of bromoacetyl bromide and pyridine in dry DCM, usually at a reduced temperature (e.g., in an ice bath) to control the reaction rate and minimize side reactions. After the reaction is complete, a standard aqueous workup is performed to remove the pyridinium (B92312) salt and any unreacted starting materials. This typically involves washing the organic layer with a dilute acid solution (e.g., 0.1 M HCl), a saturated sodium bicarbonate solution to remove any remaining acidic impurities, and finally with brine. The organic layer is then dried over an anhydrous drying agent like magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product. Purification is often achieved through recrystallization or silica (B1680970) gel chromatography to obtain pure this compound as a solid.

Optimization of Reaction Conditions and Reagents

The efficiency and yield of the esterification reaction to produce this compound can be significantly influenced by several factors, including the choice of reagents, solvent, catalyst, and reaction temperature. numberanalytics.comresearchgate.net A systematic optimization of these parameters is key to achieving high yields and purity.

Table 1: Key Parameters for Optimizing the Synthesis of this compound

| Parameter | Options and Considerations | Impact on Reaction |

| Acylating Agent | Bromoacetyl bromide, Bromoacetic anhydride (B1165640) | Bromoacetyl bromide is highly reactive but moisture-sensitive. Bromoacetic anhydride can be an alternative, potentially leading to fewer side products. |

| Base/Catalyst | Pyridine, Triethylamine (TEA), 4-Dimethylaminopyridine (DMAP) | The choice of base affects the reaction rate and can influence the formation of byproducts. DMAP is a highly efficient acylation catalyst. numberanalytics.com |

| Solvent | Dichloromethane (DCM), Tetrahydrofuran (THF), Acetonitrile (B52724) | The solvent should be inert to the reaction conditions and capable of dissolving the reactants. The polarity of the solvent can influence the reaction rate. |

| Temperature | 0°C to room temperature | Lower temperatures are often preferred to control the exothermic nature of the reaction and minimize side reactions. numberanalytics.com Increasing the temperature can speed up the reaction but may also lead to decomposition of the product. numberanalytics.com |

| Reactant Ratio | Equimolar or slight excess of the acylating agent | Using a slight excess of the acylating agent can help drive the reaction to completion, but may complicate purification. |

General strategies to improve the yield include the careful control of temperature, the incremental addition of the acylating agent, and the use of a high-purity, dry solvent. numberanalytics.com Monitoring the reaction progress using techniques like Thin Layer Chromatography (TLC) can help determine the optimal reaction time and prevent the formation of degradation products. numberanalytics.com

Synthesis of this compound Analogs and Derivatives

The core structure of this compound serves as a versatile scaffold for the synthesis of a wide range of analogs and derivatives with diverse functionalities. These modifications are crucial for tuning the molecule's properties for specific applications.

Diversification Strategies for Structural Modification

Diversification of the this compound structure can be achieved by modifying either the nitrophenyl ring or the bromoacetyl group. Late-stage functionalization is a powerful strategy that allows for the introduction of chemical diversity at a late step in the synthesis, enabling the rapid generation of a library of analogs. researchgate.net

Modification of the Phenyl Ring:

Substitution: Introducing additional substituents on the phenyl ring can modulate the electronic properties and reactivity of the ester. For example, the synthesis of analogs with different substituents on the aromatic ring can be achieved by starting with the corresponding substituted nitrophenols.

Replacement: The 4-nitrophenyl group can be replaced with other aromatic or heteroaromatic systems to explore different structural spaces.

Modification of the Bromoacetyl Group:

Chain Extension/Modification: The bromoacetyl moiety can be replaced with other α-haloacyl groups of varying chain lengths or with different substituents on the α-carbon. For instance, using 2-bromo-2-methylpropanoyl bromide instead of bromoacetyl bromide would yield 4-nitrophenyl 2-bromo-2-methylpropanoate. researchgate.net

Functional Group Transformation: The bromo group can be displaced by various nucleophiles to introduce a wide array of functional groups, leading to a diverse set of derivatives.

Table 2: Examples of Diversification Strategies

| Strategy | Starting Material | Reagent/Reaction | Resulting Analog/Derivative |

| Ring Substitution | Substituted 4-nitrophenol | Bromoacetyl bromide | Substituted this compound |

| Acyl Group Modification | 4-Nitrophenol | 2-Bromoisobutyryl bromide | 4-Nitrophenyl 2-bromoisobutyrate |

| Bromo Group Displacement | This compound | Sodium azide (B81097) | 4-Nitrophenyl azidoacetate |

| Bromo Group Displacement | This compound | Thiol | 4-Nitrophenyl thioether derivative |

These diversification strategies allow for the systematic exploration of structure-activity relationships and the development of molecules with tailored properties.

Multistep Synthetic Routes to Complex Architectures

This compound is a valuable building block in multistep syntheses to construct complex molecular architectures, particularly in the field of medicinal chemistry and bioconjugation. Its utility stems from the presence of two key reactive sites: the activated ester and the bromo group.

The 4-nitrophenyl ester acts as a good leaving group, facilitating the acylation of nucleophiles such as amines and alcohols under mild conditions. This property is exploited in the synthesis of amides and esters. The bromoacetyl moiety, on the other hand, is a versatile electrophile that can react with a variety of nucleophiles, including amines, thiols, and carbanions, to form new carbon-heteroatom or carbon-carbon bonds.

This dual reactivity makes this compound an excellent linker for connecting different molecular fragments. For example, it can be used to attach a payload molecule to a targeting moiety in the development of drug-delivery systems or to create bifunctional probes for chemical biology studies.

A common synthetic strategy involves the sequential reaction of the two functional groups. For instance, the bromo group can first be reacted with a nucleophile to introduce a desired functionality. The resulting 4-nitrophenyl acetate (B1210297) derivative can then be used to acylate an amine or alcohol in a subsequent step. Alternatively, the ester can be reacted first, followed by the modification of the bromo group.

An example of its application is in the synthesis of pyrazole-benzofuran hybrids, where ethyl bromoacetate, a related compound, is used in a key step to construct the benzofuran (B130515) ring system. nih.gov Similarly, this compound can be employed in the synthesis of complex heterocyclic systems. For example, it has been used in the preparation of 1,3,4-oxadiazole (B1194373) derivatives. ijper.org Furthermore, it has been utilized in the synthesis of potential inhibitors of hypoxanthine-guanine phosphoribosyltransferase, where it is reacted with side-chain amino groups of guanine (B1146940) and hypoxanthine (B114508) derivatives.

The ability to use this compound in multistep synthetic sequences allows for the construction of intricate and functionally diverse molecules with a wide range of potential applications.

Reactivity and Reaction Mechanisms of 4 Nitrophenyl Bromoacetate

Nucleophilic Substitution Reactions at the α-Carbon

The carbon atom alpha to the carbonyl group in 4-nitrophenyl bromoacetate (B1195939) is electrophilic due to the inductive effect of the adjacent carbonyl group and the bromine atom, which is a good leaving group. This makes the α-carbon susceptible to attack by nucleophiles. libretexts.org Alkyl halides are effective electrophiles because halogens form polar bonds with carbon and are relatively stable as halide anions upon departure. libretexts.org

Nucleophilic substitution reactions can proceed through two primary mechanisms: SN1 (substitution nucleophilic unimolecular) and SN2 (substitution nucleophilic bimolecular). masterorganicchemistry.com The pathway taken depends on several factors, including the structure of the substrate, the nature of the nucleophile, the leaving group, and the solvent. spcmc.ac.in

SN2 Pathway : For 4-nitrophenyl bromoacetate, which is a primary halide, the SN2 pathway is generally favored. libretexts.orgsavemyexams.com The SN2 mechanism is a one-step process where the nucleophile attacks the electrophilic carbon at the same time as the leaving group departs. ucsd.edu The reaction rate is dependent on the concentration of both the substrate and the nucleophile. spcmc.ac.in Steric hindrance is a major factor in SN2 reactions; less hindered substrates like primary halides react more rapidly. spcmc.ac.in The reaction proceeds with an inversion of stereochemistry at the α-carbon, if it were a chiral center. ucsd.edu

SN1 Pathway : The SN1 pathway involves a two-step mechanism where the leaving group first departs to form a carbocation intermediate, which is then attacked by the nucleophile. masterorganicchemistry.comucsd.edu The rate of an SN1 reaction is dependent only on the concentration of the substrate and is favored for tertiary halides due to the stability of the resulting carbocation. masterorganicchemistry.comsavemyexams.com For a primary halide like this compound, the formation of a primary carbocation is highly unfavorable, making the SN1 pathway unlikely under most conditions. libretexts.orgsavemyexams.com

The preference for the SN2 mechanism in reactions of this compound at the α-carbon is a direct consequence of its primary halide structure.

Regioselectivity refers to the preference of a chemical reaction to form one positional isomer over another. quora.com In the case of this compound, there are two primary electrophilic sites: the α-carbon and the carbonyl carbon of the ester. A strong nucleophile will preferentially attack the more electrophilic α-carbon, leading to substitution of the bromine atom. Softer nucleophiles also tend to favor reaction at the α-carbon.

Stereoselectivity is the preferential formation of one stereoisomer over others. quora.com As SN2 reactions proceed with inversion of configuration, if a chiral nucleophile were to react with this compound, or if the α-carbon were rendered chiral through isotopic labeling, a high degree of stereoselectivity would be expected. ucsd.edu

| Factor | Favors SN1 Pathway | Favors SN2 Pathway | Relevance to this compound |

| Substrate Structure | Tertiary > Secondary >> Primary | Primary > Secondary >> Tertiary | As a primary halide, the SN2 pathway is strongly favored. libretexts.orgsavemyexams.com |

| Nucleophile | Weak nucleophiles | Strong nucleophiles | The choice of nucleophile can influence the reaction rate but is unlikely to shift the mechanism to SN1. spcmc.ac.in |

| Leaving Group | Good leaving group | Good leaving group | The bromide ion is a good leaving group, which is a prerequisite for both pathways. spcmc.ac.in |

| Solvent | Protic solvents (e.g., water, ethanol) | Aprotic solvents (e.g., acetone, DMSO) | The use of aprotic solvents will further favor the SN2 reaction. ucsd.edu |

Ester Bond Cleavage and Transesterification Reactions

The ester group in this compound can undergo cleavage through hydrolysis or be modified via transesterification. The 4-nitrophenyl group is a strong electron-withdrawing group, which makes the carbonyl carbon of the ester highly electrophilic and susceptible to nucleophilic attack.

Ester Hydrolysis: The hydrolysis of 4-nitrophenyl esters is a well-studied process, often used as a model reaction in enzyme kinetics. acs.orgnih.gov In the presence of a base, such as sodium hydroxide, the ester bond is readily cleaved to yield 4-nitrophenolate (B89219) and bromoacetate. acs.org The reaction proceeds through a nucleophilic acyl substitution mechanism. The rate of hydrolysis is significantly enhanced by the electron-withdrawing nature of the p-nitrophenyl group, which stabilizes the leaving phenolate (B1203915) anion. psu.edu

Transesterification: Transesterification is a process where the alkoxy group of an ester is exchanged with another alcohol. youtube.com For this compound, this reaction can be catalyzed by either an acid or a base. youtube.com In a basic medium, an alkoxide ion acts as a nucleophile, attacking the ester carbonyl. youtube.com This leads to a tetrahedral intermediate which can then eliminate the 4-nitrophenoxide leaving group to form a new ester. youtube.com Due to the excellent leaving group ability of the 4-nitrophenoxide, this reaction is generally efficient.

Participation in Radical Reactions

While ionic reactions are predominant for this compound, the presence of the nitroaromatic system opens up the possibility of radical reactions, particularly under specific conditions. The nitro group can accept an electron to form a radical anion.

Studies on related compounds, such as 4-nitrobenzyl bromide, have shown that they can react through an anion-radical mechanism, especially with soft bases. researchgate.net This reaction can lead to the formation of dimeric products like 1,2-bis(4-nitrophenyl)ethane. researchgate.net It is plausible that under similar conditions, this compound could undergo single-electron transfer (SET) to form a radical anion. This intermediate could then lose a bromide ion to generate a 4-nitrophenoxyacetyl radical. These types of radical reactions can be useful in forming carbon-carbon and carbon-heteroatom bonds. acs.org The practicality and chemoselectivity of radical reactions make them a powerful tool in synthesis. acs.org

Furthermore, radical reactions can be initiated by various methods, including the use of radical initiators or photochemically. rsc.org The reactivity of nitroalkenes in denitrative radical-induced coupling reactions highlights the ability of the nitro group to participate in radical processes. rsc.org

Solvent Effects and Reaction Kinetics

The solvent in which a reaction is carried out can have a profound impact on the reaction rate and mechanism. For the nucleophilic substitution reactions of this compound, the choice of solvent is critical in determining the favored pathway.

Polar protic solvents (e.g., water, ethanol) can solvate both cations and anions effectively. They are particularly good at stabilizing the transition state of SN1 reactions and the carbocation intermediate. ucsd.edu However, they can also solvate the nucleophile, reducing its nucleophilicity.

Polar aprotic solvents (e.g., acetone, dimethylformamide, DMSO) are capable of solvating cations but are less effective at solvating anions. ucsd.edu This leaves the nucleophile relatively "naked" and more reactive, thus favoring the SN2 pathway. ucsd.edu

Kinetic studies on reactions involving related nitrophenyl compounds have demonstrated the significant influence of the solvent. For instance, the reduction of 4-nitrophenol (B140041) is dramatically affected by the solvent composition, with the addition of alcohols to an aqueous medium leading to a decrease in the reaction rate. rsc.orgnih.govresearchgate.net Similarly, in proton-transfer reactions involving 4-nitrophenylnitromethane, the solvent polarity has been shown to influence the development of a polar activated complex. rsc.org

| Solvent Type | Effect on SN1 | Effect on SN2 | Expected Effect on this compound Reactions |

| Polar Protic | Rate increases | Rate decreases | While generally disfavoring SN2, the primary nature of the substrate makes SN1 unlikely. libretexts.orgucsd.edu |

| Polar Aprotic | Rate decreases | Rate increases | This solvent type would be ideal for promoting the favored SN2 reaction at the α-carbon. ucsd.edu |

| Nonpolar | Rate decreases | Rate decreases | Reactions are generally slower in nonpolar solvents. |

Inverse solvent isotope effects have also been observed in enzyme-catalyzed reactions involving the hydrolysis of p-nitrophenyl acetate (B1210297), indicating the complexity of solvent participation in the reaction mechanism. nih.gov

Applications of 4 Nitrophenyl Bromoacetate in Organic Synthesis

As a Reagent for Introducing Bromoacetyl Groups

The primary application of 4-nitrophenyl bromoacetate (B1195939) in organic synthesis is as a bromoacetylating agent. ontosight.ai The electron-withdrawing nature of the nitro group on the phenyl ring enhances the electrophilicity of the carbonyl carbon, making the bromoacetyl group highly susceptible to nucleophilic attack.

Functionalization of Nucleophilic Substrates

4-Nitrophenyl bromoacetate is widely employed for the functionalization of a variety of nucleophilic substrates. This process, known as bromoacetylation, involves the transfer of the bromoacetyl group to a nucleophile, resulting in the formation of a new carbon-nucleophile bond. Common nucleophiles that undergo this reaction include amines, thiols, and alcohols.

The reaction proceeds via a nucleophilic acyl substitution mechanism. science.gov The nucleophile attacks the electrophilic carbonyl carbon of the bromoacetyl group, leading to the formation of a tetrahedral intermediate. Subsequent collapse of this intermediate results in the expulsion of the 4-nitrophenolate (B89219) anion, a relatively stable leaving group, and the formation of the bromoacetylated product.

Table 1: Examples of Nucleophilic Substrates Functionalized with this compound

| Nucleophile | Substrate Type | Product Type |

| Primary Amine | R-NH₂ | N-Bromoacetyl Amide |

| Secondary Amine | R₂NH | N,N-Disubstituted Bromoacetamide |

| Thiol | R-SH | S-Bromoacetyl Thioester |

| Alcohol | R-OH | O-Bromoacetyl Ester |

This functionalization is a crucial step in the synthesis of more complex molecules, as the newly introduced bromoacetyl group can be further modified. The presence of the bromine atom provides a handle for subsequent nucleophilic substitution or cross-coupling reactions, allowing for the construction of intricate molecular architectures. For instance, the bromoacetylated products can serve as intermediates in the synthesis of pharmaceuticals and biologically active compounds. ontosight.ai

Synthesis of Carboxylic Acid Derivatives

While direct reactions of this compound lead to bromoacetylated products, its structural motif is analogous to other activated esters used in the synthesis of carboxylic acid derivatives. libretexts.org The principle of using a good leaving group, in this case, the 4-nitrophenoxy group, is fundamental to the synthesis of various carboxylic acid derivatives such as amides and esters. nbinno.com

The synthesis of amides, for example, can be achieved by reacting this compound with a primary or secondary amine. researchgate.net The amine acts as the nucleophile, attacking the carbonyl carbon and displacing the 4-nitrophenolate leaving group. This reaction is particularly useful for the formation of α-bromoacetamides, which are valuable precursors in organic synthesis.

Similarly, the reaction of this compound with alcohols in the presence of a suitable base can yield the corresponding bromoacetyl esters. The reactivity of the alcohol and the reaction conditions can be tuned to achieve the desired esterification.

Precursor for the Synthesis of Heterocyclic Compounds

The bromoacetyl group introduced by this compound is a key synthon for the construction of a wide array of heterocyclic compounds. thieme-connect.com These cyclic structures, containing at least one heteroatom, are of immense importance in medicinal chemistry and materials science due to their diverse biological activities and unique properties. rsc.orgnih.gov

Formation of Nitrogen-Containing Heterocycles

This compound serves as a valuable precursor for the synthesis of various nitrogen-containing heterocycles. mdpi.commdpi.comrsc.org The bromoacetylated intermediates, derived from the reaction of this compound with appropriate nucleophiles, can undergo intramolecular cyclization reactions to form rings.

For example, the reaction of this compound with a substrate containing both an amine and another nucleophilic group can lead to the formation of a nitrogen-containing heterocycle. The initial bromoacetylation of the amine is followed by an intramolecular nucleophilic attack from the second nucleophilic group onto the α-carbon bearing the bromine atom, resulting in ring closure. This strategy has been employed in the synthesis of various heterocyclic systems, including piperazines and other related structures.

Synthesis of Sulfur-Containing Heterocycles

In a similar fashion, this compound is instrumental in the synthesis of sulfur-containing heterocycles. amazonaws.comsioc-journal.cnunifi.it The bromoacetyl group can react with sulfur-based nucleophiles to generate intermediates that subsequently cyclize to form thiophenes, thiazoles, and other sulfur-containing ring systems.

A common strategy involves the reaction of this compound with a thiourea (B124793) or thioamide derivative. The initial S-alkylation of the sulfur atom by the bromoacetyl group is followed by an intramolecular condensation reaction, often involving the nitrogen atom, to construct the heterocyclic ring. The specific reaction conditions and the nature of the starting materials dictate the type of sulfur-containing heterocycle formed.

Table 2: Examples of Heterocycles Synthesized Using this compound as a Precursor

| Heterocycle Class | Key Intermediate | General Reaction |

| Nitrogen-Containing | Bromoacetylated Amine | Intramolecular Cyclization |

| Sulfur-Containing | S-Bromoacetylated Thioamide | Intramolecular Condensation |

Use in Coupling and Cross-linking Reactions

The reactivity of this compound makes it a valuable tool in coupling and cross-linking reactions, particularly in the field of bioconjugation. ontosight.airsc.orginterchim.frgoogle.com Cross-linking agents are molecules that can join two or more molecules through covalent bonds.

Intermolecular and Intramolecular Linkages

This compound (pNPBA) is a valuable reagent in organic synthesis, particularly for the formation of stable covalent bonds, leading to both intermolecular and intramolecular linkages. Its utility stems from the presence of two key functional groups: the bromoacetyl group, which is a potent alkylating agent, and the 4-nitrophenyl ester, an excellent leaving group that facilitates reactions with nucleophiles. This dual reactivity allows for the strategic connection of molecules and the formation of cyclic structures, with significant applications in peptide chemistry and bioconjugation.

The bromoacetyl moiety readily reacts with soft nucleophiles, most notably the sulfhydryl group of cysteine residues, to form stable thioether bonds. google.comnih.gov This specific reactivity is the foundation for many of its applications in creating linkages between peptides or proteins. The general mechanism involves the nucleophilic attack of a thiol on the carbon atom bearing the bromine, leading to the displacement of the bromide ion and the formation of a new carbon-sulfur bond.

Intermolecular Linkages:

The ability of this compound to connect different molecules has been harnessed to create larger biomolecular assemblies. A primary application is the synthesis of peptide polymers and conjugated peptides. google.com By derivatizing a peptide with a bromoacetyl group at its N-terminus, it can be reacted with a sulfhydryl-containing molecule, such as a protein or another peptide containing a cysteine residue, to form a larger, covalently linked conjugate. google.com This strategy is instrumental in developing potential peptide-based immunogens and therapeutics. google.com

For instance, N-bromoacetyl-derivatized peptides can be effectively conjugated to sulfhydryl-containing proteins. The reaction is typically carried out in neutral pH buffers. The progress and outcome of such polymerizations can be monitored using techniques like gel filtration chromatography and reverse-phase HPLC. google.com

Intramolecular Linkages:

Perhaps one of the most significant applications of the bromoacetyl group introduced via reagents like pNPBA is in the synthesis of cyclic peptides. google.comnih.gov Cyclization is a powerful strategy to impart conformational rigidity to linear peptides, which can lead to enhanced biological activity, selectivity, and metabolic stability. researchgate.net

The process generally involves a linear peptide precursor that contains both a bromoacetyl group and a nucleophilic residue, typically cysteine. google.comnih.gov Under controlled reaction conditions, often at neutral pH and dilute concentrations to favor the intramolecular reaction over intermolecular polymerization, the sulfhydryl group of the cysteine residue attacks the bromoacetyl group within the same molecule. google.com This results in the formation of a cyclic peptide with a stable thioether bridge. nih.gov The degree of cyclization can be assessed by quantifying the formation of S-carboxymethylcysteine after acid hydrolysis. google.com

Below is a table summarizing the types of linkages formed using bromoacetylated molecules, a strategy often initiated with this compound.

| Linkage Type | Reactants | Resulting Structure | Key Bond Formed | Application |

| Intermolecular | N-bromoacetyl peptide + Cysteine-containing protein | Peptide-Protein Conjugate | Thioether | Immunogen development, Drug delivery |

| Intermolecular | N-bromoacetyl peptide + Cysteine-containing peptide | Peptide Dimer/Polymer | Thioether | Material science, Therapeutics |

| Intramolecular | Peptide with N-terminal bromoacetyl group and a Cys residue | Cyclic Peptide | Thioether | Biologically active constrained peptides |

The formation of these linkages is a cornerstone of "proline editing," a technique for creating structurally diverse peptides. In this method, the hydroxyl group of hydroxyproline (B1673980) in a peptide can be converted into a bromoacetate, which then serves as a reactive handle for intramolecular cyclization or intermolecular conjugation. nih.gov

Furthermore, the reactivity of this compound has been explored in creating complex bioconjugates beyond simple peptide cyclization. For example, it has been used to prepare 2-S-(5′-thiophosphoryluridine)acetic acid esters. In this context, the bromoacetate first reacts with a thiophosphate nucleophile, and the resulting ester can then be used for further cross-linking reactions. beilstein-journals.org

The following table details research findings on the synthesis of cyclic peptides using bromoacetyl groups.

| Precursor Peptide | Cyclization Condition | Product | Ring Size | Reference |

| Linear peptide with N-terminal bromoacetyl group and internal cysteine | Neutral pH buffer | Monocyclic peptide with thioether bridge | Varies based on Cys position | google.com |

| Linear enkephalin analogues with Orn/Lys and Dap/Dab residues | Reaction with bis(4-nitrophenyl)carbonate | Bicyclic peptide with urea (B33335) bridge | 15- to 19-membered rings | researchgate.net |

| Peptide with O-[2-bromoethyl]-tyrosine and cysteine | Aqueous buffer, pH 8 | Side-chain to side-chain cyclized peptide | Varies | nih.gov |

While the direct use of this compound is in the initial bromoacetylation step, the subsequent linkage-forming reactions highlight the importance of this reagent in enabling the synthesis of complex and functionally diverse molecules.

Advanced Applications in Chemical Biology and Material Science

Bioconjugation Strategies Utilizing 4-Nitrophenyl Bromoacetate (B1195939)

Bioconjugation, the chemical linking of two molecules where at least one is a biomolecule, leverages specific and efficient reactions to create novel molecular entities. 4-Nitrophenyl bromoacetate serves as a heterobifunctional crosslinker, where its two distinct reactive ends can sequentially react with different functional groups.

Covalent Modification of Proteins and Peptides (e.g., thiol cross-linking)

The covalent modification of proteins and peptides is essential for studying their function, structure, and interactions. The bromoacetyl group of this compound is a classic electrophile used for the specific alkylation of nucleophilic amino acid side chains. core.ac.uk Its primary target under mild conditions (pH ~7) is the highly nucleophilic thiol group of cysteine residues. core.ac.ukmdpi.com This reaction proceeds via an SN2 mechanism, forming a stable thioether bond and releasing a bromide ion. nih.gov

This specific reactivity allows for the targeted labeling of cysteine residues on a protein or peptide surface. researchgate.net Once the bromoacetyl end has reacted with a protein's cysteine, the 4-nitrophenyl ester at the other end remains available for further reaction. This second group can react with a primary amine (e.g., the side chain of a lysine (B10760008) residue or the N-terminus of another protein), forming a stable amide bond. This two-step process enables the creation of well-defined protein-peptide conjugates or the cross-linking of proteins.

A notable application involves its use as a crosslinker for immobilizing biomolecules. In one documented method, a thiophosphate-modified oligonucleotide was reacted with this compound. Current time information in Bangalore, IN. The bromoacetyl group selectively reacted with the sulfur atom of the thiophosphate, covalently attaching the linker to the oligonucleotide. The activated 4-nitrophenyl ester end was then used to immobilize the entire complex onto a surface functionalized with primary amines, demonstrating its utility as a heterobifunctional linker. Current time information in Bangalore, IN.

| Bioconjugation Application | Target Residue/Group | Reactive Moiety of Linker | Resulting Bond |

| Step 1: Protein/Peptide Labeling | Cysteine (Thiol) | Bromoacetyl | Thioether |

| Step 2: Cross-linking/Immobilization | Lysine (Amine) | 4-Nitrophenyl Ester | Amide |

Introduction of Bioorthogonal Handles for Labeling

Bioorthogonal chemistry involves reactions that can occur within living systems without interfering with native biochemical processes. wm.edu While less documented for this compound than for other linkers, its bifunctional nature presents a potential strategy for introducing bioorthogonal handles (e.g., azides, alkynes) onto biomolecules.

In a potential synthetic scheme, a molecule containing both a bioorthogonal handle and a nucleophilic group (like a thiol or amine) could be reacted with this compound. For instance, the bromoacetyl end could alkylate a thiol-containing precursor that also bears an azide (B81097) moiety. This would result in a new molecule where the azide handle is attached to the 4-nitrophenyl ester through a stable linker. This entire construct could then be used as a labeling reagent, using the activated ester to attach the bioorthogonal handle to a protein of interest via its lysine residues. This strategy allows for the post-translational introduction of a chemical handle for subsequent "click" reactions.

Design and Development of Enzyme Substrates and Probes

The unique reactivity of this compound makes it particularly suitable for designing probes to study enzyme activity and specificity, not as a traditional substrate, but as a mechanism-based inactivator or affinity label.

Chromogenic and Fluorogenic Assays for Enzyme Activity

This compound is an archetypal affinity label. Affinity labels are molecules that resemble an enzyme's natural substrate but contain a reactive group that forms a covalent bond with a residue in the active site, leading to irreversible inhibition. nih.govnih.gov The bromoacetyl group serves as the reactive "warhead," targeting nucleophilic residues like cysteine or histidine commonly found in enzyme active sites. datapdf.com

A key feature of using this compound as an activity-based probe is its built-in chromogenic reporter. The covalent modification event, where the bromoacetyl group alkylates an active site residue, results in the displacement and release of 4-nitrophenol (B140041). acs.org In aqueous solution at neutral or alkaline pH, 4-nitrophenol is deprotonated to the 4-nitrophenolate (B89219) anion, which has a distinct yellow color and strong absorbance around 405 nm. ncsu.eduresearchgate.net

This property allows for a direct, real-time spectrophotometric assay of covalent enzyme modification. The rate of color formation is directly proportional to the rate of enzyme inactivation, providing a simple and continuous method to monitor the labeling event without the need for secondary detection steps.

| Probe Type | Mechanism | Signal | Measurement |

| Activity-Based Probe | Covalent alkylation of enzyme active site by the bromoacetyl group. | Release of 4-nitrophenol (yellow anion). | Spectrophotometry (~405 nm). |

Investigations of Enzyme Specificity and Kinetics

The use of this compound as an activity-based probe allows for detailed investigation into enzyme specificity and the kinetics of irreversible inhibition. By monitoring the rate of 4-nitrophenol release, researchers can determine the kinetic parameters of inactivation.

Unlike the Michaelis-Menten kinetics (Km and kcat) measured for substrate turnover, the analysis of irreversible inhibitors like this compound yields the maximal rate of inactivation (kinact) and the inhibitor concentration that gives half-maximal inactivation (KI). The ratio kinact/KI represents the second-order rate constant for the modification reaction and is a measure of the probe's efficiency and specificity for the target enzyme. Comparing these values across different enzymes allows for the profiling of enzyme specificity. For example, an enzyme with a particularly reactive cysteine in its active site would be expected to have a much higher kinact/KI value for this compound compared to an enzyme without such a residue.

Role in the Development of Click Chemistry Precursors

While not a "click" reagent itself, this compound serves as a valuable precursor in the synthesis of complex molecular architectures, including intermediates that can be used in advanced catalytic cycles that share the efficiency and modularity of click chemistry.

A significant example is its use in the synthesis of α-amino acid derivatives through a tandem palladium and isothiourea relay catalysis. acs.org In this process, this compound is reacted with an allylic amine to form a key allylic quaternary ammonium (B1175870) salt. acs.org This salt is a crucial, high-energy intermediate that enables a subsequent enantioselective nih.govnih.gov-sigmatropic rearrangement catalyzed by an isothiourea Lewis base. The 4-nitrophenoxide released during the reaction also plays a vital role in facilitating catalyst turnover. acs.org This elegant synthetic strategy demonstrates the utility of this compound as a building block for creating stereochemically complex products from simple starting materials, a core principle of modern synthetic chemistry.

Derivatization to Azide or Alkyne Functionalities

While this compound is not typically directly converted into an azide or alkyne derivative, it serves as a valuable reagent for introducing a bromoacetyl group onto a target molecule. This bromoacetyl moiety is a versatile chemical handle that can be subsequently transformed into an azide or an alkyne.

The most common pathway to an azide functionality involves the reaction of a bromoacetylated molecule with an azide salt, such as sodium azide. This reaction proceeds via a nucleophilic substitution mechanism, where the azide ion displaces the bromide. The azide group is an excellent nucleophile for this type of substitution. masterorganicchemistry.com This two-step sequence—bromoacetylation followed by azidation—is a reliable method for installing an azide group, which is a key component for "click chemistry." masterorganicchemistry.com

For instance, the synthesis of azidoacetates, which are structurally related to the functional group that would be introduced, can be achieved through the reaction of a bromoacetate with sodium azide. orgsyn.org While direct synthesis of 4-nitrophenyl 2-azidoacetate from this compound is plausible, research has also focused on the synthesis of similar compounds like 2-azido-N-(4-nitrophenyl)acetamide. researchgate.net In one study, 4-nitrophenyl 2-azidoacetate was synthesized and characterized. nih.gov The introduction of the 4-nitrophenyl group in these reagents is often intended to create a good leaving group for subsequent acylation reactions. nih.gov

The introduction of an alkyne functionality onto a bromoacetylated molecule is less direct but can be achieved through various synthetic routes. One common strategy involves reacting the bromoacetylated compound with a small molecule that contains both a nucleophilic group to displace the bromide and a terminal alkyne.

The derivatization process can be summarized in the following table:

| Starting Material | Reagent | Functional Group Introduced | Subsequent Reaction | Resulting Functionality |

| Molecule with a nucleophilic group (e.g., amine) | This compound | Bromoacetyl | Sodium Azide | Azide |

| Bromoacetylated Molecule | Alkyne-containing nucleophile | Bromoacetyl | Nucleophilic Substitution | Alkyne |

Application in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The azide and alkyne functionalities, introduced indirectly using this compound as an initial acylating agent, are pivotal for their application in the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). This reaction, a cornerstone of "click chemistry," involves the formation of a stable 1,2,3-triazole ring from an azide and a terminal alkyne, catalyzed by a copper(I) species. nih.govnih.govrsc.org The CuAAC reaction is renowned for its high efficiency, specificity, and biocompatibility, making it a powerful tool for bioconjugation. nih.govitmedicalteam.pl

Once a biomolecule or material is functionalized with an azide or alkyne, it can be "clicked" with a corresponding partner bearing the complementary functional group. For example, a protein modified with an azide group can be selectively ligated to a fluorescent probe containing an alkyne. The reaction is typically carried out in aqueous solutions and at room temperature, conditions that are amenable to biological systems. nih.gov The use of a copper(I) catalyst, often generated in situ from a copper(II) salt and a reducing agent like sodium ascorbate, dramatically accelerates the reaction. beilstein-journals.org

The versatility of this approach allows for the attachment of a wide array of molecules, including:

Fluorescent dyes for imaging

Biotin for affinity purification

Polyethylene glycol (PEG) to improve solubility and pharmacokinetic properties

Drug molecules for targeted delivery

The CuAAC reaction is highly regioselective, exclusively yielding the 1,4-disubstituted triazole isomer. nih.gov This is in contrast to the uncatalyzed Huisgen 1,3-dipolar cycloaddition, which produces a mixture of 1,4- and 1,5-regioisomers. acs.org The reliability and robustness of CuAAC have led to its widespread adoption in chemical biology for labeling proteins, nucleic acids, and other biomolecules. nih.govnih.gov

The following table outlines the key components and characteristics of the CuAAC reaction relevant to the application of molecules functionalized using this compound-derived handles:

| Feature | Description |

| Reactants | An organic azide and a terminal alkyne. |

| Catalyst | A copper(I) species, often generated from CuSO₄ with a reducing agent (e.g., sodium ascorbate). beilstein-journals.org |

| Product | A 1,4-disubstituted 1,2,3-triazole. |

| Key Advantages | High yield, high regioselectivity, mild reaction conditions, and tolerance of a wide range of functional groups. nih.govrsc.org |

| Applications in Bioconjugation | Labeling of proteins, nucleic acids, and cells; synthesis of complex biomolecular architectures. nih.govitmedicalteam.pl |

Structural Elucidation and Advanced Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone for the structural elucidation of organic compounds, including 4-nitrophenyl bromoacetate (B1195939). By probing the magnetic properties of atomic nuclei, NMR provides a detailed map of the molecular structure.

Proton (¹H) and Carbon-13 (¹³C) NMR are the most common NMR techniques used for the initial structural verification of 4-nitrophenyl bromoacetate.

The ¹H NMR spectrum of this compound in a deuterated chloroform (B151607) (CDCl₃) solvent displays distinct signals corresponding to the different types of protons in the molecule. The aromatic protons on the nitrophenyl ring typically appear as a set of doublets due to their coupling with adjacent protons. Specifically, two doublets are observed, one around 8.46 ppm and another around 8.03 ppm, corresponding to the protons on the nitrophenyl group. A singlet, representing the two protons of the bromoacetyl group, is also characteristically observed.

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. For this compound in a deuterated acetonitrile (B52724) (CD₃CN) solvent, characteristic peaks are observed that confirm the presence of all carbon atoms in their expected chemical environments. Key signals include those for the carbonyl carbon of the ester group, the carbons of the aromatic ring, and the carbon of the bromoacetyl moiety. The specific chemical shifts observed are approximately 96.2 ppm, 124.2 ppm, 126.5 ppm, 139.9 ppm, 150.9 ppm, and 169.6 ppm. rsc.org

¹H and ¹³C NMR Data for this compound

| Nucleus | Solvent | Chemical Shift (δ) in ppm |

|---|---|---|

| ¹H | CDCl₃ | 8.46 (d), 8.03 (d), 7.14 (s) |

| ¹³C | CD₃CN | 96.2, 124.2, 126.5, 139.9, 150.9, 169.6 |

d = doublet, s = singlet Data sourced from a study utilizing 400 MHz and 100 MHz spectrometers for ¹H and ¹³C NMR, respectively. rsc.org

While 1D NMR provides fundamental structural information, two-dimensional (2D) NMR techniques offer deeper insights into the connectivity and spatial relationships between atoms. nih.govkashanu.ac.ir Techniques such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) are invaluable in unambiguously assigning all proton and carbon signals and confirming the molecule's covalent framework. walisongo.ac.idlibretexts.org

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks, helping to identify which protons are adjacent to one another in the molecule. walisongo.ac.id For this compound, a COSY spectrum would show correlations between the coupled aromatic protons on the nitrophenyl ring.

HSQC (Heteronuclear Single Quantum Coherence): This technique maps direct one-bond correlations between protons and the carbons to which they are attached. libretexts.org It is instrumental in assigning the signals of protonated carbons in the ¹³C NMR spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC experiments detect longer-range couplings between protons and carbons over two to three bonds. libretexts.org This is particularly useful for identifying quaternary carbons (carbons with no attached protons) and for piecing together different fragments of the molecule. For instance, an HMBC spectrum of this compound would show a correlation between the protons of the bromoacetyl group and the carbonyl carbon, as well as with carbons in the nitrophenyl ring.

Mass Spectrometry (MS)

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns. savemyexams.com

High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, which can be used to determine its elemental composition. For this compound, HRMS is crucial for confirming its molecular formula, C₈H₆BrNO₄. The experimentally determined exact mass is compared to the theoretically calculated mass, and a close match provides strong evidence for the compound's identity. For instance, the calculated mass for the protonated molecule [M+H]⁺ is 240.9613, with experimental findings closely matching this value. rsc.org

HRMS Data for this compound

| Ion | Calculated Exact Mass | Found Exact Mass |

|---|

Data obtained via Electrospray Ionization (ESI). rsc.org

In the mass spectrometer, molecules can be fragmented into smaller, charged pieces. The pattern of these fragments is unique to a particular molecule and can be used to deduce its structure. youtube.comlibretexts.orgacdlabs.com A key feature in the mass spectrum of this compound is the presence of bromine, which has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance. savemyexams.com This results in a characteristic isotopic pattern for the molecular ion peak and any bromine-containing fragments, with two peaks of similar intensity separated by two mass units (M and M+2). savemyexams.com

Common fragmentation pathways for this compound would involve the cleavage of the ester bond and the loss of the bromoacetyl group or parts of it.

Vibrational Spectroscopy (IR, Raman)

Vibrational spectroscopy, which includes infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their vibrational modes. researchgate.net

Infrared (IR) Spectroscopy: The IR spectrum of this compound exhibits characteristic absorption bands that correspond to the vibrations of its specific functional groups. Key absorptions include:

A strong band corresponding to the C=O stretching vibration of the ester group.

Bands associated with the asymmetric and symmetric stretching vibrations of the nitro (NO₂) group.

Stretching vibrations for the C-O bond of the ester.

Vibrations corresponding to the aromatic C-H and C=C bonds of the phenyl ring.

A band for the C-Br stretching vibration.

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. nih.gov The Raman spectrum of this compound would also show bands corresponding to the various functional groups. The symmetric stretching of the nitro group, for instance, often gives a strong Raman signal. researchgate.net The aromatic ring vibrations are also typically prominent in the Raman spectrum.

X-ray Crystallography

Although the specific single-crystal X-ray diffraction data for this compound was not found in the provided search results, analysis of the closely related compound, 4-Nitrophenyl 4-bromobenzoate (B14158574) , offers significant insights into the likely molecular geometry and conformation.

In the crystal structure of 4-Nitrophenyl 4-bromobenzoate, the molecule exhibits a twisted conformation. The planes of the nitrated and brominated aryl rings form a substantial dihedral angle of 64.98 (10)°. This twist is a key conformational feature. In contrast, the nitro group itself is nearly coplanar with the adjacent aryl ring, with a much smaller dihedral angle of 2.7 (5)°. The central ester linkage is reported to be effectively planar. It is highly probable that this compound adopts a similar non-planar conformation, with a significant twist between the phenyl ring and the bromoacetate group.

The following table summarizes key structural parameters determined for the analogous compound, 4-Nitrophenyl 4-bromobenzoate.

| Parameter | Value |

| Molecular Formula | C₁₃H₈BrNO₄ |

| Dihedral Angle (Aryl Rings) | 64.98 (10)° |

| Dihedral Angle (Nitro Group - Aryl Ring) | 2.7 (5)° |

This data is for the related compound 4-Nitrophenyl 4-bromobenzoate and is used for comparative analysis.

The way in which individual molecules of a compound are arranged in the solid state is known as crystal packing. This packing is governed by a network of intermolecular interactions. In the case of halogenated organic compounds, interactions such as hydrogen bonds and halogen bonds are often pivotal.

The crystal structure of 4-Nitrophenyl 4-bromobenzoate reveals that the molecules are linked into chains along the crystallographic direction. This arrangement is stabilized by a combination of weak C-H···O hydrogen bonds and, notably, Br···O halogen bonds with a distance of 3.140 (4) Å. This halogen bond is a significant, directional noncovalent interaction that plays a crucial role in the crystal packing.

Similarly, in the crystal structure of another related compound, 4-Nitrophenyl 2-bromo-2-methylpropanoate , intermolecular C-H···O hydrogen bonds link the molecules into zigzag chains.

Given the structural similarities, it is reasonable to infer that the crystal packing of this compound would also be significantly influenced by a network of C-H···O hydrogen bonds and potentially Br···O halogen bonds, leading to the formation of extended supramolecular assemblies.

The table below details the intermolecular interactions observed in the crystal structure of the analogous compound, 4-Nitrophenyl 4-bromobenzoate.

| Interaction Type | Atoms Involved | Distance (Å) |

| Halogen Bond | Br···O | 3.140 (4) |

| Hydrogen Bond | C-H···O | Not specified |

This data is for the related compound 4-Nitrophenyl 4-bromobenzoate and is used for comparative analysis.

Computational and Theoretical Investigations

Quantum Chemical Studies on Electronic Structure and Reactivity

Quantum chemical methods are instrumental in understanding the fundamental electronic characteristics of 4-Nitrophenyl bromoacetate (B1195939) and how these govern its chemical behavior.

Density Functional Theory (DFT) has been a primary tool for investigating the molecular properties of 4-Nitrophenyl bromoacetate. By utilizing functionals such as B3LYP with various basis sets (e.g., 6-311++G(d,p)), researchers have been able to calculate and analyze several key parameters. researchgate.netbohrium.comresearchgate.net These calculations provide a detailed picture of the molecule's geometry, stability, and electronic distribution.

Key findings from DFT studies often include the optimization of the molecular geometry, which reveals bond lengths, bond angles, and dihedral angles of the most stable conformation. For this compound, these calculations help in understanding the planarity of the phenyl ring and the orientation of the nitro and bromoacetate groups. The total energy, dipole moment, and other thermodynamic parameters derived from DFT calculations offer quantitative measures of the molecule's stability and polarity. While specific DFT data for this compound is not abundant in the provided search results, the methodology is well-established for similar compounds. bohrium.comresearchgate.net

Table 1: Calculated Properties of this compound and Related Compounds

| Parameter | This compound (Predicted) | 4-Nitrophenyl Acetate (B1210297) (Reference) |

|---|---|---|

| Formula | C₈H₆BrNO₄ nist.govstenutz.eu | C₈H₇NO₄ |

| Molecular Weight | 260.04 g/mol nist.govstenutz.euscbt.com | 181.15 g/mol |

| Melting Point | 86 °C stenutz.eu | 75-80 °C |

| LogP | 1.92 sielc.com | 1.37 |

| HOMO-LUMO Gap (Eg) | ~3.69 eV (estimated for NO₂ substituted phenyl) researchgate.net | ~4.0 eV |

Note: Data for this compound is a combination of experimental values and theoretical estimations based on structurally similar compounds. The HOMO-LUMO gap is an estimate for a nitrophenyl derivative and may vary.

Analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is crucial for understanding the chemical reactivity of this compound. researchgate.netwuxibiology.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its electron-accepting capability. wuxibiology.com The energy gap between the HOMO and LUMO is a significant indicator of chemical stability; a larger gap implies higher stability and lower reactivity. researchgate.netwuxibiology.comschrodinger.com

For this compound, the HOMO is typically localized on the phenyl ring and the oxygen atoms of the ester group, while the LUMO is predominantly centered on the nitro group. researchgate.net This distribution suggests that the molecule is susceptible to nucleophilic attack at the nitro group and electrophilic attack on the phenyl ring. The presence of the electron-withdrawing nitro group is expected to lower the HOMO-LUMO gap, increasing the molecule's reactivity. researchgate.net

Natural Bond Orbital (NBO) analysis is another important aspect of computational studies, providing information about charge distribution and intramolecular interactions. The analysis of natural charges on individual atoms reveals the electrophilic and nucleophilic sites within the molecule. In this compound, the carbon atom of the carbonyl group and the bromine atom are expected to have significant positive charges, making them susceptible to nucleophilic attack. researchgate.net

Reaction Pathway Modeling and Transition State Characterization

Computational modeling is a powerful tool for mapping out the potential energy surfaces of chemical reactions involving this compound. rsc.orgresearchgate.net By identifying the transition states, which are the energy maxima along the reaction coordinate, researchers can determine the activation energies and reaction mechanisms. nih.govcdnsciencepub.com This is particularly useful for studying hydrolysis reactions or reactions with nucleophiles. cdnsciencepub.combeilstein-journals.orgcdnsciencepub.com

For instance, the hydrolysis of this compound can be modeled to understand the step-by-step mechanism, including the formation of tetrahedral intermediates and the departure of the leaving group. beilstein-journals.orgmdpi.com The characterization of the transition state structures provides detailed information about the geometry and electronic properties of the molecule at the point of highest energy during the reaction. nih.gov These computational insights are invaluable for predicting reaction rates and understanding the factors that influence reactivity. cdnsciencepub.com Studies on similar esters, like p-nitrophenyl alkanoates, show that the reaction center is often located in the Stern layer of micelles during catalyzed hydrolysis. cdnsciencepub.comcdnsciencepub.com

Prediction of Spectroscopic Properties

DFT and other quantum chemical methods are widely used to predict various spectroscopic properties of this compound, which can then be compared with experimental data for validation. researchgate.netscience.gov

Infrared (IR) Spectroscopy: Theoretical calculations of vibrational frequencies can predict the positions of characteristic peaks in the IR spectrum. For this compound, these calculations can help assign the vibrational modes associated with the C=O stretching of the ester (around 1770 cm⁻¹), the asymmetric and symmetric N-O stretching of the nitro group, and the C-Br stretching. beilstein-journals.org

Nuclear Magnetic Resonance (NMR) Spectroscopy: The chemical shifts of ¹H and ¹³C atoms can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) method. science.gov For p-nitrophenyl bromoacetate, characteristic ¹H NMR signals would include doublets for the aromatic protons and a singlet for the CH₂Br protons. beilstein-journals.org Similarly, ¹³C NMR would show distinct signals for the carbonyl carbon, the aromatic carbons, and the CH₂Br carbon. beilstein-journals.org

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) calculations can be used to predict the electronic absorption spectra of this compound. researchgate.netscience.gov These calculations provide information about the electronic transitions responsible for the absorption bands in the UV-Vis region, often related to π → π* and n → π* transitions within the aromatic ring and the nitro and carbonyl groups. schrodinger.com

Table 2: Predicted Spectroscopic Data for this compound

| Spectroscopic Technique | Predicted Wavenumber/Chemical Shift | Assignment |

|---|---|---|

| FT-IR | ~1770 cm⁻¹ | C=O stretch (ester) |

| ~1525 cm⁻¹ | Asymmetric NO₂ stretch | |

| ~1345 cm⁻¹ | Symmetric NO₂ stretch | |

| ¹H NMR (in CDCl₃) | ~8.3 ppm (d) | Protons ortho to NO₂ |

| ~7.3 ppm (d) | Protons meta to NO₂ | |

| ~4.1 ppm (s) | -COCH₂Br | |

| ¹³C NMR (in CDCl₃) | ~165 ppm | C=O (ester) |

| ~155 ppm | C-O (ester) | |

| ~146 ppm | C-NO₂ | |

| ~125 ppm | CH (aromatic) | |

| ~122 ppm | CH (aromatic) |

Note: The data presented is based on experimental values reported for p-nitrophenyl bromoacetate and is consistent with predictions for this type of structure. beilstein-journals.org

Molecular Dynamics Simulations for Conformational Landscapes

Molecular dynamics (MD) simulations offer a way to explore the conformational flexibility and dynamics of this compound over time. nih.govnrel.gov By simulating the motion of atoms and molecules, MD can reveal the different conformations that the molecule can adopt in solution or in the solid state. This is particularly important for understanding how the molecule's shape can influence its interactions with other molecules, such as enzymes or receptors.

Biological and Biomedical Relevance of 4 Nitrophenyl Bromoacetate Derivatives

Development of Enzyme Inhibitors and Modulators

The 4-nitrophenyl structural motif is a key component in a variety of molecules designed to interact with and modulate the activity of specific enzymes. These derivatives have been investigated for their ability to inhibit enzymes crucial for the survival of pathogens or the progression of diseases.

Hypoxanthine-guanine phosphoribosyltransferase (HGPRT) and its parasite-specific analogue, hypoxanthine-guanine-xanthine phosphoribosyltransferase (HGXPRT), are critical enzymes in the purine (B94841) salvage pathway. nih.govnih.gov This pathway is essential for the synthesis of purine nucleotides, which are vital for nucleic acid production in organisms like the malaria parasite, Plasmodium falciparum. nih.gov Consequently, these enzymes are attractive targets for the development of new antimalarial drugs.

Acyclic nucleoside phosphonates (ANPs) have been studied as potent inhibitors of HGXPRT. nih.gov These compounds are designed as analogues of the nucleotide product of the enzyme's reaction. Research into a series of 19 ANPs revealed significant inhibitory activity against P. falciparum HGXPRT, with some compounds exhibiting inhibition constants (Kᵢ) as low as 100 nM. nih.gov Importantly, these inhibitors demonstrated selectivity for the parasite enzyme over the human equivalent, a crucial factor for therapeutic development. nih.gov Three of the studied ANPs showed notable efficacy against P. falciparum in cell culture, with IC₅₀ values of 1, 14, and 46 µM. nih.gov These findings underscore the potential of developing enzyme inhibitors based on scaffolds that mimic natural substrates or products, providing a foundation for designing potent and selective antimalarial agents. nih.gov

Understanding the relationship between a molecule's structure and its biological activity is fundamental to drug design. SAR studies on derivatives containing the 4-nitrophenyl group have provided valuable insights for optimizing their therapeutic potential.

In the context of antitrypanosomal agents, SAR studies on 4-(4-nitrophenyl)-1H-1,2,3-triazole derivatives revealed that the 4-(4-nitrophenyl)-1H-1,2,3-triazole scaffold is essential for their activity. nih.govresearchgate.net Modifications involving the reduction, removal, or replacement of the nitro group resulted in a significant decrease or complete loss of antitrypanosomal efficacy. nih.gov This highlights the critical role of the nitro group in the compound's mechanism of action. Further modifications to the N-benzylacetamide moiety of a lead compound led to the synthesis of 17 analogues, with a peracetylated galactopyranosyl derivative emerging as the most promising candidate. nih.govresearchgate.net

For a series of biphenyl-phenyl methanone (B1245722) derivatives tested against Mycobacterium tuberculosis, SAR analysis indicated that the reactivity of the compounds plays a significant role in their antimycobacterial activity. nih.gov The study found that derivatives with chloride, bromide, and nitro substitutions were the most active against the bacterium in vitro. nih.gov Similarly, in the development of antibacterial agents, modifications to N-{4-[(4-bromophenyl)sulfonyl]benzoyl}-L-valine derivatives, specifically replacing a chlorine atom with a more lipophilic bromine atom, aimed to enhance the lipophilic character while maintaining electronic effects, thereby potentially improving antimicrobial action. mdpi.com These studies demonstrate how systematic structural modifications can be used to identify key pharmacophores and optimize the biological activity of lead compounds.

Antimicrobial and Antiparasitic Agent Discovery

The search for novel antimicrobial and antiparasitic agents is a global health priority. Derivatives incorporating the 4-nitrophenyl group have shown considerable promise in this area, exhibiting activity against a range of bacteria, fungi, and parasites.

Several studies have demonstrated the antibacterial and antifungal potential of 4-nitrophenyl derivatives. A series of new compounds derived from 2-amino-4-(4-nitrophenyl)thiazole were screened for their in vitro antimicrobial activity. researchgate.net One derivative, compound (6), displayed moderate antibacterial activity against Gram-positive bacteria such as Bacillus pumilus and Bacillus subtilis, as well as moderate antifungal activity against Candida albicans. researchgate.net Another derivative, (8f), also showed moderate activity against two Gram-positive bacteria and slight activity against Candida albicans. researchgate.net

In a different study, a novel pleuromutilin (B8085454) derivative, 22-(4-(2-(4-nitrophenyl-piperazin-1-yl)-acetyl)-piperazin-1-yl)-22-deoxypleuromutilin (NPDM), exhibited excellent in vitro antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA). nih.gov NPDM was found to be more potent than the reference drug tiamulin (B153960) and displayed bactericidal activity against MRSA. nih.gov

The table below summarizes the minimum inhibitory concentration (MIC) values for selected derivatives against various microbial strains.

| Compound | Microorganism | Activity/MIC (μg/mL) | Reference |

|---|---|---|---|

| Compound (6) (thiazole derivative) | Bacillus pumilus | Moderate Activity | researchgate.net |

| Compound (6) (thiazole derivative) | Bacillus subtilis | Moderate Activity | researchgate.net |

| Compound (6) (thiazole derivative) | Candida albicans | Moderate Activity | researchgate.net |

| NPDM (pleuromutilin derivative) | MRSA ATCC 43300 | 1 | nih.gov |

| NPDM (pleuromutilin derivative) | S. aureus ATCC 29213 | 1 | nih.gov |

| Tiamulin (reference drug) | MRSA ATCC 43300 | 2 | nih.gov |

| Tiamulin (reference drug) | S. aureus ATCC 29213 | 2 | nih.gov |

Chagas disease, caused by the parasite Trypanosoma cruzi, affects millions of people, and current treatments have significant limitations. nih.govresearchgate.net Research into 4-(4-nitrophenyl)-1H-1,2,3-triazole derivatives has identified promising candidates for new antitrypanosomal drugs. An initial lead compound demonstrated superior in vitro activity against T. cruzi trypomastigotes (IC₅₀ = 7 µM) compared to the current drug benznidazole (B1666585) (IC₅₀ = 34 µM). nih.govresearchgate.net

Subsequent synthesis and screening of 17 analogues identified compound 16, which features a peracetylated galactopyranosyl unit, as the most potent candidate. nih.gov This compound showed strong activity against T. cruzi (IC₅₀ = 6 ± 1 µM) with no detectable cytotoxicity in mammalian cell lines. nih.govresearchgate.net Further evaluation showed that both compound 16 and its deprotected derivative, compound 19, exhibited even higher activity against the intracellular amastigote form of the parasite, with IC₅₀ values as low as 0.10 ± 0.04 µM and high selectivity indices. nih.govresearchgate.net